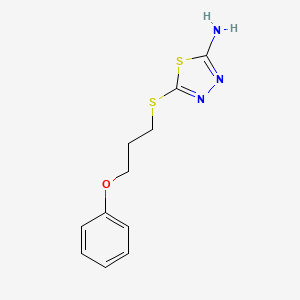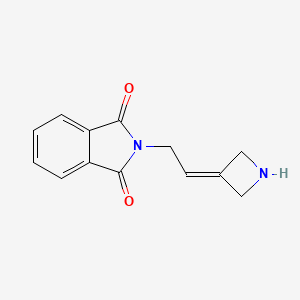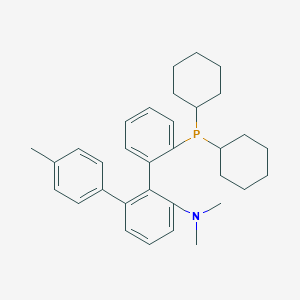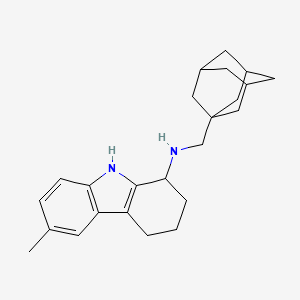
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that features both adamantane and carbazole moieties. The adamantane structure is known for its rigidity and stability, while the carbazole ring system is notable for its aromatic properties. This combination makes this compound an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the preparation of the adamantane and carbazole precursors. One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the adamantylmethyl group. This is followed by the formation of the carbazole ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromaticity of the carbazole ring.
Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, which can influence the compound’s binding affinity and specificity. The carbazole ring system can participate in π-π interactions and hydrogen bonding, further affecting its activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- 1,2-Disubstituted adamantane derivatives
Uniqueness
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its combination of adamantane and carbazole structures. This dual functionality provides a balance of rigidity, stability, and aromaticity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
分子式 |
C24H32N2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
InChI |
InChI=1S/C24H32N2/c1-15-5-6-21-20(7-15)19-3-2-4-22(23(19)26-21)25-14-24-11-16-8-17(12-24)10-18(9-16)13-24/h5-7,16-18,22,25-26H,2-4,8-14H2,1H3 |
InChIキー |
CKZSEFSPKWEWQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


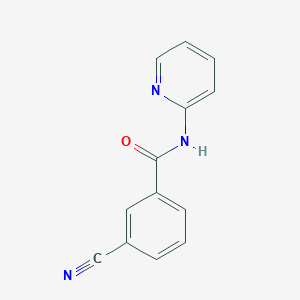
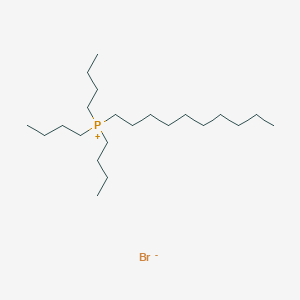
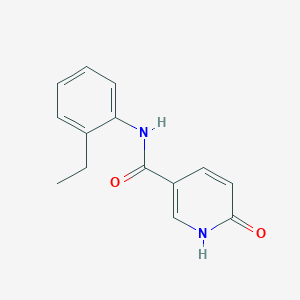
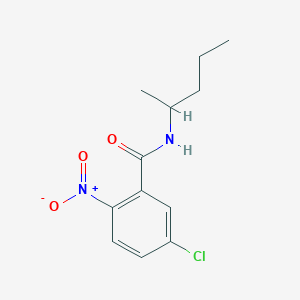
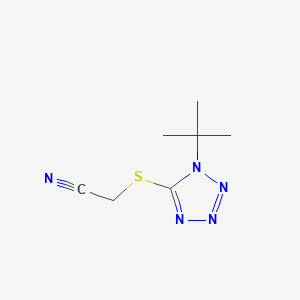


![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

